molecular formula C13H18O3 B14212070 (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one CAS No. 821775-52-4

(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one

Cat. No.: B14212070
CAS No.: 821775-52-4
M. Wt: 222.28 g/mol
InChI Key: PPSZVBVHCSXSGS-SNVBAGLBSA-N
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Description

(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one is a complex organic compound characterized by the presence of a furan ring, a hydroxy group, and a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heptenone Backbone: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorine gas in chloroform.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one: shares similarities with other furan-containing compounds and hydroxyheptenones.

    Furan-2-carboxylic acid: Similar furan ring but different functional groups.

    2,2-Dimethylhept-4-en-3-one: Similar heptenone backbone but lacks the furan ring and hydroxy group.

Uniqueness

  • The combination of a furan ring, hydroxy group, and heptenone backbone in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.

Properties

CAS No.

821775-52-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one

InChI

InChI=1S/C13H18O3/c1-13(2,3)12(15)8-4-6-10(14)11-7-5-9-16-11/h4-5,7-10,14H,6H2,1-3H3/t10-/m1/s1

InChI Key

PPSZVBVHCSXSGS-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)C(=O)C=CC[C@H](C1=CC=CO1)O

Canonical SMILES

CC(C)(C)C(=O)C=CCC(C1=CC=CO1)O

Origin of Product

United States

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